molecular formula C13H8F4 B14176571 1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene CAS No. 922141-54-6

1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene

Cat. No.: B14176571
CAS No.: 922141-54-6
M. Wt: 240.20 g/mol
InChI Key: JRPBHLACCRZYFR-UHFFFAOYSA-N
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Description

1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene is a fluorinated organic compound that features a naphthalene ring substituted with a tetrafluorocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene typically involves the cyclopropanation of a naphthalene derivative with a tetrafluorocyclopropyl precursor. One common method includes the use of difluorocarbene intermediates generated from reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a strong base like potassium tert-butoxide. The reaction is carried out under an inert atmosphere at low temperatures to ensure the stability of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. The use of high-pressure reactors and automated systems can help in maintaining the precise reaction conditions required for the formation of the tetrafluorocyclopropyl group.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes into alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene involves its interaction with molecular targets through various pathways. The tetrafluorocyclopropyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can lead to the modulation of enzyme activity or receptor binding, resulting in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene is unique due to its combination of a naphthalene ring and a tetrafluorocyclopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other fluorinated compounds may not be as effective.

Properties

CAS No.

922141-54-6

Molecular Formula

C13H8F4

Molecular Weight

240.20 g/mol

IUPAC Name

1-(2,2,3,3-tetrafluorocyclopropyl)naphthalene

InChI

InChI=1S/C13H8F4/c14-12(15)11(13(12,16)17)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H

InChI Key

JRPBHLACCRZYFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3C(C3(F)F)(F)F

Origin of Product

United States

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